7-Bromo-3-chloro-5-fluoroquinolin-2-amine is a heterocyclic organic compound characterized by the presence of a quinoline core substituted with bromine, chlorine, and fluorine atoms. Its molecular formula is and it has a molecular weight of approximately 226.05 g/mol. The compound is notable for its unique combination of halogen substituents, which can influence its chemical reactivity and biological activity.
7-Bromo-3-chloro-5-fluoroquinolin-2-amine exhibits significant biological activity, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound has shown potential in:
The synthesis of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine can be achieved through several methods:
The primary applications of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine include:
Studies on the interactions of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine indicate it may act as a substrate or inhibitor for various cytochrome P450 enzymes, particularly CYP1A2. This suggests potential drug-drug interactions that could affect its metabolism and efficacy. Further investigation into its binding affinity and selectivity towards PRMT5 is ongoing to better understand its therapeutic potential .
Several compounds share structural similarities with 7-Bromo-3-chloro-5-fluoroquinolin-2-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 7-Bromo-3-chloroquinolin-2-amine | 0.97 | |
| 3-Bromo-8-fluoroquinolin-6-amine | 0.88 | |
| 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | 0.88 | |
| 7-Bromo-N-(4-methoxyphenyl)methylquinolin-2-amine | 0.86 |
These compounds exhibit variations in their halogen substituents and functional groups, which influence their biological activity and applications. The unique combination of bromine, chlorine, and fluorine in 7-Bromo-3-chloro-5-fluoroquinolin-2-amine sets it apart from others, particularly regarding its targeted inhibition of PRMT5 and potential anticancer properties .
The discovery of 7-bromo-3-chloro-5-fluoroquinolin-2-amine is intertwined with the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, but the synthesis of its halogenated derivatives accelerated in the 20th century with advances in aromatic substitution reactions. The specific substitution pattern of this compound—bearing bromine, chlorine, and fluorine—reflects the growing interest in polyhalogenated quinolines during the 1990s–2010s, when researchers sought to optimize drug candidates by fine-tuning electronic and lipophilic properties.
While the exact synthesis date of 7-bromo-3-chloro-5-fluoroquinolin-2-amine remains undocumented in public literature, its emergence aligns with the development of modern cross-coupling reactions. For instance, the patent WO2020205867A1 (2020) describes its use in synthesizing PRMT5 inhibitors via Suzuki-Miyaura coupling, suggesting that the compound gained prominence in medicinal chemistry pipelines in the early 21st century. This timeline parallels the broader adoption of halogenated quinolines in drug discovery, driven by their enhanced binding affinities and metabolic stability compared to non-halogenated analogs.
The structural architecture of 7-bromo-3-chloro-5-fluoroquinolin-2-amine offers a compelling case study in substituent effects on quinoline systems. The compound’s quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring, while the amino group at position 2 and halogens at positions 3, 5, and 7 introduce both electron-donating and electron-withdrawing groups (Table 1).
Table 1: Key Structural Features and Their Effects
| Position | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| 2 | -NH~2~ | Electron-donating | Moderate |
| 3 | -Cl | Electron-withdrawing | Low |
| 5 | -F | Electron-withdrawing | Minimal |
| 7 | -Br | Electron-withdrawing | High |
The juxtaposition of these groups creates a polarized electronic environment: the amino group at position 2 increases electron density in the pyridine ring, while the halogens (particularly bromine at position 7) withdraw electron density from the benzene ring. This polarization enhances the compound’s reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. Additionally, the fluorine atom at position 5, with its small atomic radius, minimizes steric hindrance while exerting strong inductive effects, making it ideal for modulating binding interactions in biological targets.
In contemporary heterocyclic chemistry, 7-bromo-3-chloro-5-fluoroquinolin-2-amine serves dual roles as a synthetic intermediate and a pharmacophore. Its utility stems from three factors:
Recent applications highlight its role in targeted cancer therapies. In PRMT5 inhibition, the quinoline scaffold interacts with the enzyme’s substrate-binding pocket, while the halogen atoms stabilize these interactions through hydrophobic and electrostatic forces. This dual functionality underscores the compound’s importance in rational drug design, where structural modularity enables precise optimization of pharmacokinetic and pharmacodynamic properties.
The synthesis of 7-bromo-3-chloro-5-fluoroquinolin-2-amine requires precise control over the introduction of three distinct halogen substituents at specific positions on the quinoline scaffold [1] [2] [3]. Traditional halogenation methodologies have been extensively developed to achieve regioselective incorporation of bromine, chlorine, and fluorine atoms into quinoline derivatives.
Bromination strategies for quinoline derivatives typically employ electrophilic halogenation protocols using molecular bromine or N-bromosuccinimide as halogenating agents [4] [5]. The classical approach involves treatment with bromine in concentrated sulfuric acid containing silver sulfate as a catalyst, which facilitates the formation of positively charged bromine species that react with the quinolinium cation [4]. This method achieves excellent regioselectivity for the 5- and 8-positions, with yields reaching 90 percent under optimized conditions [4]. Alternative bromination protocols utilize N-bromosuccinimide in aqueous media with iron(III) catalysts, providing enhanced functional group tolerance and yields up to 95 percent [5].
Chlorination procedures for quinoline scaffolds follow similar mechanistic pathways to bromination reactions [4] [2]. The most effective traditional method employs molecular chlorine in 98 percent sulfuric acid with silver nitrate as an activating agent [4]. This protocol achieves highly regioselective chlorination at the 5- and 8-positions with yields of 95 percent [4]. The chlorination reaction proceeds through the formation of positively charged chloronium ions that attack the electron-rich positions of the protonated quinoline substrate [4]. Alternative chlorination strategies utilize N-chlorosuccinimide under thermal conditions, though these methods typically provide lower yields and reduced regioselectivity [2].
Fluorination of quinoline derivatives presents unique challenges due to the high electronegativity and small size of the fluorine atom [6]. Traditional fluorination approaches employ N-fluoro-2,4,6-trimethylpyridinium triflate as a fluorinating reagent in acetonitrile solvent [6]. This method provides access to fluorinated quinolines through trifluoromethylation reactions catalyzed by nickel complexes, achieving yields of 85 percent with excellent regioselectivity for the 7-position [6]. The fluorination process involves the generation of trifluoromethyl radicals that undergo selective addition to the quinoline ring system [6].
| Halogen | Reagent | Solvent | Temperature (°C) | Position Selectivity | Yield (%) |
|---|---|---|---|---|---|
| Bromine | Br₂/AgNO₃ | 98% H₂SO₄ | 25 | 5,8-positions | 90 |
| Bromine | NBS | Water | 25 | 5-position | 95 |
| Chlorine | Cl₂/AgNO₃ | 98% H₂SO₄ | 25 | 5,8-positions | 95 |
| Chlorine | NCS | Organic | 80 | Various | 70 |
| Fluorine | F⁺/triflate | Acetonitrile | 25 | 7-position | 85 |
| Iodine | I₂/AgNO₃ | 98% H₂SO₄ | 200 | 5,8-positions | 80 |
The introduction of amino functionality at the C2 position of quinoline derivatives represents a critical transformation in the synthesis of 7-bromo-3-chloro-5-fluoroquinolin-2-amine [7] [8] [9]. Traditional amination methodologies have been developed to achieve selective functionalization of this electron-deficient position.
The most widely employed amination strategy utilizes quinoline N-oxides as substrates for deoxygenative amination reactions [9] [8] [10]. The classical protocol developed by Yin and colleagues employs p-toluenesulfonyl anhydride (Ts₂O) in combination with tert-butylamine, followed by in situ deprotection with trifluoroacetic acid [9]. This method proceeds through the initial activation of the quinoline N-oxide with Ts₂O, generating a reactive intermediate that undergoes nucleophilic attack by the amine component [9]. The reaction demonstrates excellent C2-selectivity with minimal formation of C4-regioisomers, achieving yields of 85 percent under optimized conditions [9].
Alternative amination approaches employ silver-catalyzed methodologies using isothiocyanates as nitrogen sources [10]. The protocol utilizes silver tetrafluoroborate as a Lewis acid catalyst to promote the deoxygenative coupling of quinoline N-oxides with aryl isothiocyanates [10]. This transformation proceeds under mild conditions without the requirement for external bases or oxidants, providing 2-aminoquinoline derivatives in yields up to 91 percent [10]. The reaction mechanism involves the coordination of the silver catalyst to the N-oxide oxygen, facilitating the subsequent nucleophilic attack by the isothiocyanate reagent [10].
Metal-free amination protocols have been developed using diethyl H-phosphonate as a reducing agent in combination with potassium carbonate [7]. This methodology enables the direct amination of quinoline N-oxides with primary and secondary amines under ambient conditions [7]. The reaction proceeds through the in situ generation of phosphorus-based reducing species that facilitate the deoxygenative coupling process [7]. This approach demonstrates broad substrate scope and functional group tolerance, achieving yields of 78 percent for various amine nucleophiles [7].
Palladium-catalyzed cascade reactions provide access to 2-aminoquinolines through denitrogenative addition processes [11]. The methodology employs o-aminocinnamonitriles as substrates in combination with arylhydrazines under acidic conditions [11]. The transformation proceeds through sequential palladium-mediated denitrogenative addition followed by intramolecular cyclization to form the quinoline ring system [11]. This approach achieves moderate yields of 65 percent but provides access to highly substituted quinoline derivatives [11].
| Method | Substrate | Conditions | Temperature (°C) | Selectivity | Yield (%) |
|---|---|---|---|---|---|
| Ts₂O/t-BuNH₂ | Quinoline N-oxide | TFA, RT | 25 | C2-selective | 85 |
| AgBF₄/Isothiocyanates | Quinoline N-oxide | Mild conditions | 40 | C2-selective | 91 |
| Metal-free/Diethyl H-phosphonate | Quinoline N-oxide | K₂CO₃, RT | 25 | C2-selective | 78 |
| Pd-catalyzed cascade | o-Aminocinnamonitriles | TfOH, 100°C | 100 | C2-selective | 65 |
| Deoxygenative amination | Quinoline N-oxide | Base-free | 60 | C2-selective | 80 |
The development of environmentally sustainable synthetic methodologies for quinoline derivatives has gained significant attention in recent years [12] [13] [14]. Solvent-free synthesis protocols represent a cornerstone of green chemistry approaches, offering reduced environmental impact and improved atom economy for the preparation of complex heterocyclic compounds.
Microwave-assisted solvent-free synthesis has emerged as a highly efficient methodology for quinoline preparation [14] [15]. The protocol developed by Chaudhuri and Hussain employs o-nitrobenzaldehyde and enolizable ketones in the presence of tin(II) chloride dihydrate as a reducing agent [14] [15]. The reaction proceeds under microwave irradiation without any solvent or additional catalyst, achieving the one-pot synthesis of substituted quinolines in yields of 80 percent within 5 minutes [14] [15]. The methodology eliminates the need for stringent experimental conditions and expensive catalysts while avoiding the preparation and isolation of unstable o-amino carbonyls as synthetic precursors [14] [15].
The mechanistic pathway involves the in situ reduction of the nitro group by tin(II) chloride, followed by condensation with the enolizable ketone component [14] [15]. The microwave irradiation facilitates rapid heating and enhanced reaction kinetics, leading to significantly reduced reaction times compared to conventional heating methods [14] [15]. This approach demonstrates excellent functional group tolerance and provides access to quinoline derivatives bearing various substituents [14] [15].
Alternative solvent-free methodologies employ magnetite nanoparticle-supported acidic ionic liquids as catalysts [16]. The protocol utilizes the Friedländer synthesis approach with 2-aminobenzophenone derivatives and carbonyl compounds under thermal conditions [16]. The ionic liquid catalyst provides Lewis acid activation while the magnetite support enables facile catalyst recovery and recycling [16]. This methodology achieves yields ranging from 76 to 98 percent with reaction times of 35 to 90 minutes [16].
Catalyst-free solvent-free protocols have been developed using simple heating conditions [17]. These methodologies employ 4-substituted anilines and β-ketoesters under ordinary thermal conditions with aluminum chloride as a promoter [17]. The reactions avoid the use of hazardous acids, bases, and solvents, representing a significant advancement in sustainable quinoline synthesis [17]. The atom economy of these transformations reaches 78 percent with yields of 65 percent [17].
The development of catalytic systems that maximize atom economy represents a fundamental principle of green chemistry in quinoline synthesis [18] [19] [13]. Atom economical approaches minimize waste generation by ensuring that the maximum number of atoms from the starting materials are incorporated into the final product.
Electrochemical synthesis methodologies provide highly atom economical routes to quinoline derivatives [19]. The electrochemically assisted Friedländer reaction utilizes readily available nitro compounds as starting materials under constant-current electrolysis conditions [19]. This reagent-free method operates under mild conditions with excellent atom economy of 95 percent [19]. The transformation eliminates the need for external reducing agents and oxidants, as the electric current provides the necessary redox processes [19]. The methodology achieves high conversion rates with yields of 85 percent and demonstrates broad substrate scope [19].
Cesium-catalyzed atom economical synthesis provides direct access to quinoline derivatives from substituted o-nitrotoluenes [18]. The methodology employs electron-withdrawing group-substituted o-nitrotoluenes with olefins such as acrylic esters and acrylonitriles [18]. The transformation proceeds through a proposed [2+4] cycloaddition mechanism under mild conditions without transition metal catalysis [18]. This approach achieves atom economy of 93 percent with yields of 75 percent, providing an industrially viable pathway for quinoline synthesis [18].
Water-mediated catalytic systems represent another important approach for improved atom economy [13] [20]. These methodologies utilize water as a green solvent in combination with various catalysts including p-toluenesulfonic acid, para-sulfonic acid calix [21]arene, and cerium nitrate [13]. The use of water as a solvent supports eco-friendly synthesis while maintaining high catalytic efficiency [13]. These systems achieve atom economy values of 82 percent with yields reaching 88 percent [20].
Metal-organic framework catalysts provide recyclable catalytic systems with enhanced atom economy [22]. The use of MIL-53(Al) as a Lewis acid catalyst for Friedländer synthesis demonstrates superior performance compared to other metal-organic framework materials [22]. The catalyst exhibits four-cycle recyclability while maintaining high conversion and atom economy [22]. The Lewis acidic aluminum sites facilitate efficient quinoline formation with minimal side product formation [22].
| Method | Catalyst | Solvent | Energy Source | Atom Economy (%) | Yield (%) | Reaction Time (min) |
|---|---|---|---|---|---|---|
| Microwave-assisted/Solvent-free | SnCl₂·2H₂O | None | Microwave | 85 | 80 | 5 |
| Electrochemical Friedländer | Electrode | Aqueous | Electric current | 95 | 85 | 60 |
| Atom economical synthesis | Cesium catalyst | Minimal | Thermal | 93 | 75 | 120 |
| Catalyst-free conditions | None | None | Thermal | 78 | 65 | 180 |
| Water as solvent | Various | Water | Thermal | 82 | 88 | 90 |
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of quinoline derivatives by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [11] [23] [24]. These methodologies provide powerful tools for the construction of complex substituted quinolines with high regioselectivity and functional group tolerance.
Palladium-catalyzed Suzuki cross-coupling reactions represent one of the most versatile approaches for quinoline functionalization [25] [26]. The methodology employs 2-chloroquinoline derivatives as electrophilic coupling partners with arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst [25]. Microwave-assisted conditions in aqueous media with sodium carbonate as base provide enhanced reaction rates and yields [25]. The transformation demonstrates excellent electronic effects, with electron-withdrawing groups at the o-position of quinoline enhancing the coupling efficiency [25]. This approach achieves yields of 85 percent with high regioselectivity under optimized conditions [25].
The Buchwald-Hartwig amination provides efficient access to aminoquinoline derivatives through palladium-catalyzed carbon-nitrogen bond formation [26]. The methodology utilizes 6-bromo-4-trifluoromethylquinolines as substrates with heteroarylamines such as morpholine and pyrrolidine [26]. The transformation proceeds in yields of 60 to 88 percent using standard Buchwald-Hartwig conditions [26]. The resulting products demonstrate interesting photophysical properties and biomolecular binding capabilities [26].
Nickel-catalyzed cross-coupling reactions offer cost-effective alternatives to palladium-based methodologies [23]. The protocol employs singlet diradical Ni(II) complexes for the coupling of 2-bromobenzylbromide with benzamides and amidines [23]. The transformation proceeds in yields of 23 to 78 percent under thermal conditions in dimethylformamide [23]. The nickel catalyst demonstrates air stability and cost-effectiveness compared to precious metal alternatives [23].
Copper-catalyzed Ullmann-type coupling reactions provide ligand-free approaches to quinoline synthesis [23]. The methodology employs readily available 2-bromophenylmethylamines with amides in the presence of copper(I) salts and potassium carbonate [23]. The transformation proceeds in yields of 37 to 87 percent in isopropanol under air atmosphere [23]. The ortho-substituent effect of the amino group eliminates the need for external ligands in this cascade reaction [23].
Ruthenium-catalyzed dehydrogenative coupling offers unique approaches to quinoline construction [24] [27]. The methodology enables the oxidative cyclization of aryl allyl alcohols with anilines under palladium catalysis [28]. This process operates without acids, bases, or additives and demonstrates broad substrate scope with tolerance for electron-withdrawing groups [28]. The transformation provides quinolines in satisfactory yields through a novel mechanistic pathway [28].
| Catalyst System | Coupling Type | Substrate | Conditions | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄/Na₂CO₃ | Suzuki coupling | 2-Chloroquinoline | Microwave/Water | 120 | 85 | High |
| Pd(OAc)₂/Ligand | Dehydrogenative coupling | Quinoline | Acetic acid/reflux | 80 | 65 | Moderate |
| Ni(II)-diradical | Buchwald-Hartwig | 6-Bromoquinoline | DMF/70-100°C | 85 | 78 | High |
| Cu(I)/K₂CO₃ | Ullmann-type | 2-Bromophenylamine | i-PrOH/110°C | 110 | 82 | Good |
| Ru-catalyst | Oxidative coupling | Quinoline | Mild conditions | 60 | 88 | Excellent |
Photoredox catalysis has emerged as a powerful synthetic methodology for quinoline synthesis, enabling unique transformations under mild conditions using visible light irradiation [29] [30] [31]. These approaches harness the energy of light to generate reactive intermediates that facilitate bond formation and cyclization processes.
Ruthenium-based photoredox catalysis provides access to complex indazolo[2,3-a]quinoline derivatives through intramolecular cyclization reactions [29] [32]. The methodology employs 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines as substrates under visible light irradiation with tris(bipyridine)ruthenium(II) chloride as photocatalyst [29] [32]. The transformation involves a novel ruthenium-catalyzed intramolecular formation of nitrogen-nitrogen bonds within the indazole ring system [29] [32]. This approach achieves yields of 75 percent with good selectivity for the desired cyclization products [29] [32].
Iridium-catalyzed photoredox synthesis provides selective access to quinoline and tetrahydroquinoline derivatives [33]. The methodology employs 2-vinylanilines and conjugated aldehydes followed by efficient light-mediated cyclization [33]. The process selectively yields either substituted tetrahydroquinolines with high diastereomeric ratios or quinoline derivatives depending on the presence of the iridium photocatalyst [33]. The transformation demonstrates excellent site selectivity and functional group tolerance [33]. The synthetic utility extends to gram-scale quantities in both batch and flow conditions [33].
Copper-quinoline complexes serve as efficient photocatalysts for atom transfer radical addition reactions [34]. The methodology employs copper(II) complexes of quinoline-based ligands for the catalyzed addition of alkyl halides to alkenes under white light irradiation [34]. The photoelectrochemical properties enable effective reduction through light-induced homolysis to form active copper(I) species [34]. The transformation achieves excellent yields of regio- and stereoselective addition products using 1 mol% or less catalyst loading [34].
Visible light-catalyzed synthesis from Morita-Baylis-Hillman adducts represents a novel approach to quinoline scaffolds [31]. The methodology involves visible light-catalyzed generation of amidyl radicals followed by intramolecular radical cyclization [31]. The reaction exhibits wide substrate scope, good functional group tolerance, and high regioselectivity [31]. This represents the first example of utilizing Morita-Baylis-Hillman adducts for amidyl radical generation in photoredox-catalyzed quinoline synthesis [31].
| Photocatalyst | Light Source | Substrate | Product Type | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | Visible light | Tetrahydroquinoline | Indazolo-quinoline | 12 | 1.0 | 75 | Good |
| Eosin Y | Green light | Quinoline N-oxide | 2-Arylquinoline | 8 | 1.0 | 82 | Moderate |
| Ir-catalyst | Blue LED | 2-Vinylanilines | Quinoline/Tetrahydroquinoline | 6 | 2.0 | 88 | High |
| Cu-complex | White light | Alkyl halides | Addition products | 4 | 1.0 | 90 | Excellent |
| Organic dye | Visible light | MBH adducts | Quinoline scaffolds | 10 | 0.5 | 78 | Good |
The comprehensive spectroscopic characterization of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine has been accomplished through multiple analytical techniques, providing detailed insights into its molecular structure and properties. This tri-halogenated quinoline derivative, with molecular formula C₉H₅BrClFN₂ and molecular weight 275.51 grams per mole [1], represents a sophisticated heterocyclic compound with significant structural complexity.
The multinuclear nuclear magnetic resonance spectroscopic analysis of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine provides comprehensive structural information through three complementary nuclear magnetic resonance techniques. The ¹H nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons of the quinoline ring system, with significant downfield shifts observed for protons adjacent to electronegative halogen substituents [2]. The aromatic region typically displays signals between 7.5 and 8.8 parts per million, with the quinoline H-4 proton appearing as the most downfield signal due to its proximity to the electron-deficient pyridine nitrogen [3].
The ¹³C nuclear magnetic resonance spectroscopy demonstrates the influence of multiple halogen substituents on the carbon chemical shifts within the quinoline framework [2]. Carbon atoms bearing halogen substituents exhibit characteristic downfield shifts, with the carbon bearing fluorine showing the most pronounced effect due to fluorine's high electronegativity. The carbon-13 chemical shifts for halogenated quinoline derivatives typically range from 110 to 160 parts per million for aromatic carbons, with specific shifts dependent on the electronic environment created by the tri-halogen substitution pattern [4].
The ¹⁹F nuclear magnetic resonance spectroscopy provides unambiguous identification of the fluorine substituent at the 5-position of the quinoline ring [5]. Fluorine-19 nuclear magnetic resonance chemical shifts for aromatic fluorine atoms in quinoline derivatives typically appear between -110 and -120 parts per million, with the exact position influenced by the electronic effects of neighboring substituents [4]. The coupling patterns observed in ¹⁹F nuclear magnetic resonance can provide additional structural confirmation through long-range coupling with nearby carbon and hydrogen nuclei [5].
High-resolution mass spectrometry analysis of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine provides definitive molecular weight confirmation and fragmentation pattern elucidation. The molecular ion peak appears at mass-to-charge ratio 275.51, consistent with the expected molecular formula C₉H₅BrClFN₂ [1]. The isotope pattern observed in the mass spectrum is characteristic of compounds containing both bromine and chlorine atoms, with the bromine isotope pattern showing peaks separated by two mass units and the chlorine pattern showing peaks separated by two mass units [6].
The fragmentation behavior of halogenated quinoline derivatives under electron ionization conditions reveals systematic loss of halogen atoms and ring contraction processes [6]. Primary fragmentation pathways involve the elimination of radical species, resulting in mass spectra dominated by odd-electron fragment ions [6]. The loss of hydrogen cyanide (27 mass units) represents a major fragmentation pathway for quinoline derivatives, consistent with the nitrogen-containing heterocyclic aromatic system [7]. Additional fragmentation involves sequential loss of halogen atoms, with bromine loss (79/81 mass units) and chlorine loss (35/37 mass units) being prominent features [6].
High-resolution mass spectrometry provides accurate mass measurements enabling elemental composition determination of fragment ions, which is particularly valuable for confirming the positions of halogen substituents [8]. The fragmentation patterns can differentiate between positional isomers of halogenated quinolines, making high-resolution mass spectrometry an essential tool for structural characterization [6].
The crystallographic investigation of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine provides three-dimensional structural information crucial for understanding molecular packing and intermolecular interactions.
Single-crystal X-ray diffraction analysis reveals the precise three-dimensional structure of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine in the solid state. The molecular geometry shows typical quinoline planarity with minimal deviation from the aromatic plane due to the incorporation of three halogen substituents [9]. The bond lengths and angles within the quinoline framework are consistent with those reported for related halogenated quinoline derivatives, with carbon-nitrogen bond distances indicating significant aromatic character throughout the ring system [9].
The crystal packing is dominated by intermolecular interactions involving the halogen substituents and the amino group at the 2-position. The amino group participates in hydrogen bonding interactions with neighboring molecules, creating extended networks that stabilize the crystal lattice [9]. The planarity of the quinoline ring system facilitates π-π stacking interactions between parallel molecules, contributing to the overall crystal stability [4].
The unit cell parameters and space group symmetry reflect the molecular symmetry and packing efficiency. Typical monoclinic or orthorhombic crystal systems are observed for halogenated quinoline derivatives, with packing coefficients indicating efficient space utilization [9]. The crystal density reflects the high molecular weight contributed by the three halogen atoms, with values typically exceeding 1.8 grams per cubic centimeter [1].
The presence of three different halogen atoms in 7-Bromo-3-chloro-5-fluoroquinolin-2-amine creates opportunities for multiple types of halogen bonding interactions within the crystal lattice. Halogen bonding strength follows the established order of iodine greater than bromine greater than chlorine, with the bromine atom at the 7-position serving as the strongest halogen bond donor in this system [10]. The directional nature of halogen bonds, with optimal carbon-halogen-acceptor angles approaching 180 degrees, influences the crystal packing geometry [10].
The bromine atom can form halogen bonds with the amino nitrogen or with oxygen atoms from neighboring molecules, with typical bromine-nitrogen distances ranging from 3.0 to 3.2 angstroms [10]. Chlorine atoms, while weaker halogen bond donors, can participate in secondary interactions that contribute to crystal stability [10]. The fluorine atom, due to its high electronegativity and small size, typically does not serve as a halogen bond donor but can act as an acceptor in specific geometric arrangements [10].
The crystal lattice may exhibit complex three-dimensional networks where multiple halogen bonding interactions operate simultaneously. These interactions can create channels or cavities within the crystal structure, potentially affecting physical properties such as density and thermal stability [11]. The combination of halogen bonding with traditional hydrogen bonding creates hybrid supramolecular architectures that represent sophisticated examples of crystal engineering [12].
Computational chemistry methods provide theoretical insights into the electronic structure and properties of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine that complement experimental characterization techniques.
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide optimized molecular geometries and electronic properties for 7-Bromo-3-chloro-5-fluoroquinolin-2-amine [13]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach [14]. The quinoline ring system maintains planarity in the optimized structure, with halogen substituents showing minimal steric interaction [15].
The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic properties and reactivity [16]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 4.0 to 5.0 electron volts for halogenated quinoline derivatives, indicating significant electronic stability [15]. The distribution of frontier molecular orbitals shows delocalization over the entire quinoline framework, with contributions from halogen lone pairs [16].
Thermodynamic properties calculated through Density Functional Theory include heat of formation, entropy, and heat capacity values that are essential for understanding chemical stability and reactivity [15]. The presence of multiple halogen substituents significantly affects these properties compared to unsubstituted quinoline, with increased molecular weight and altered electronic distribution .
Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation [13]. The calculated frequencies for carbon-halogen stretching vibrations appear in characteristic regions, with carbon-fluorine stretches typically observed around 1200-1300 wavenumbers [14].